molecular formula C17H27NO B1203261 8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 3897-94-7

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B1203261
CAS RN: 3897-94-7
M. Wt: 261.4 g/mol
InChI Key: SPOMVKJPPZWHRF-UHFFFAOYSA-N
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Description

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C17H27NO . It has a molecular weight of 261.4 g/mol .


Molecular Structure Analysis

The InChI key for this compound is SPOMVKJPPZWHRF-UHFFFAOYSA-N . The InChI string is InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3 . These identifiers can be used to generate a 3D structure of the molecule for further analysis.

Scientific Research Applications

  • Synthesis and Dopaminergic Activity

    Some studies focus on the synthesis of related compounds and their dopaminergic activity, highlighting their potential in developing central dopamine receptor agonists. Compounds like 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene have shown to be potent, with one being more potent than apomorphine but less so than its dihydroxyl analog. The dopaminergic activity was found to be confined to specific enantiomers of these analogs (McDermmed, McKenzie, & Freeman, 1976).

  • Receptor Binding and Activity

    Investigations into the binding affinities of related compounds at sigma(1) and sigma(2) receptors have been conducted. For example, compounds like N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives showed potent binding affinity towards sigma(1) receptors. This research is crucial for understanding their potential therapeutic applications, particularly in tumor research and therapy (Berardi et al., 2005).

  • Chemical Synthesis Methods

    There have been several studies on the synthesis methods of these compounds. For instance, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine was synthesized from 2-naphthoic acid in multiple steps, yielding a biologically active compound. Such studies are significant for developing efficient synthesis methods for potentially bioactive compounds (Öztaşkın, Göksu, & SeÇen, 2011).

  • Pharmacological Properties

    Research has also been conducted on the pharmacological properties of these compounds. For example, the synthesis and pharmacology of 2-amino-1,2,3,4-tetrahydronaphthalene compounds were studied, emphasizing the importance of specific substitutions for dopaminergic activity (McDermmed, McKenzie, & Phillips, 1975).

properties

IUPAC Name

8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOMVKJPPZWHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959822
Record name 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-n,n-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

3897-94-7
Record name 1,2,3,4-Tetrahydro-8-methoxy-N,N-dipropyl-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3897-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-2-(di-n-propylamino)tetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003897947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00959822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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